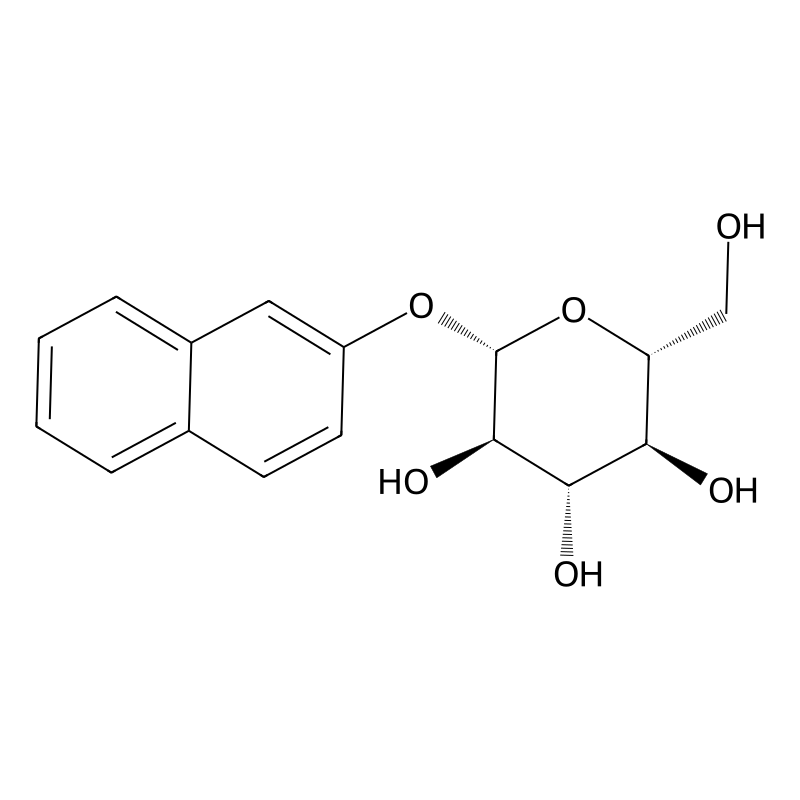

2-Naphthyl beta-D-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substrate for studying β-glucosidases

2-NPG is commonly used as a substrate for enzymatic assays involving β-glucosidases. These enzymes are responsible for cleaving the glycosidic bond between the aglycone and the sugar moiety in various glycosides. By measuring the activity of β-glucosidases on 2-NPG, researchers can gain insights into their function, kinetics, and potential roles in biological processes.

Studies have employed 2-NPG to investigate β-glucosidases from various sources, including plants, microbes, and insects. For instance, research has utilized 2-NPG to characterize β-glucosidases involved in plant defense mechanisms against herbivores [].

Fluorescent properties

2-NPG exhibits fluorescent properties, making it a valuable tool in cell biology research. When intact, 2-NPG is non-fluorescent. However, upon cleavage by β-glucosidases, the released aglycone (2-naphthol) becomes fluorescent. This property allows researchers to monitor β-glucosidase activity in living cells, providing valuable insights into cellular processes involving β-glucosidase activity.

For example, studies have employed 2-NPG to investigate the role of β-glucosidases in the lysosomes of mammalian cells []. Lysosomes are cellular compartments responsible for degrading various biomolecules, and β-glucosidases play a crucial role in this process.

2-Naphthyl beta-D-glucopyranoside is a chemical compound categorized as a beta-D-glucoside. In this structure, the anomeric hydroxy hydrogen of beta-D-glucopyranose is substituted with a 2-naphthyl group, resulting in a molecular formula of C₁₆H₁₈O₆ and a molecular weight of 306.32 g/mol. This compound appears as a white to slightly off-white crystalline powder and can form a colorless solution when dissolved in a warm water/ethanol mixture (1:1) . It is primarily used in biochemical assays and research due to its substrate properties for various enzymes.

2-Naphthyl beta-D-glucopyranoside undergoes hydrolysis in the presence of specific enzymes, releasing 2-naphthol and glucose. This reaction is particularly significant in assays involving alpha-glucosidase, where the release of 2-naphthol can be detected through colorimetric or fluorescence methods . The hydrolysis reaction can be summarized as follows:

The biological activity of 2-naphthyl beta-D-glucopyranoside is largely attributed to its role as a substrate for glycosidases, particularly alpha-glucosidase. This enzyme catalyzes the hydrolysis of the compound, which has implications in studying carbohydrate metabolism and enzyme kinetics. Additionally, the released 2-naphthol has been noted for its potential biological activities, including antimicrobial properties .

The synthesis of 2-naphthyl beta-D-glucopyranoside can be achieved through various methods, including:

- Glycosylation Reactions: This method involves reacting 2-naphthol with activated glucopyranose derivatives in the presence of acid catalysts or enzymes.

- Enzymatic Synthesis: Utilizing specific glycosyltransferases that can selectively transfer glucopyranosyl groups to naphthalene derivatives.

- Chemical Synthesis: A more traditional approach involving the protection and deprotection of functional groups on naphthalene and glucopyranose moieties to achieve the desired product .

2-Naphthyl beta-D-glucopyranoside finds several applications in scientific research:

- Biochemical Assays: Used as a substrate for enzyme assays to study glycosidase activity.

- Fluorescence Analysis: The compound can be used in fluorescence detection methods due to the fluorescent properties of 2-naphthol.

- Proteomics Research: It serves as a biochemical tool for studying protein interactions and enzyme kinetics .

Interaction studies involving 2-naphthyl beta-D-glucopyranoside typically focus on its enzymatic interactions. Research has demonstrated its utility in assessing enzyme specificity and activity profiles, particularly with alpha-glucosidases. The compound's hydrolysis products can also be analyzed for their interactions with other biomolecules, providing insights into metabolic pathways .

Several compounds share structural similarities with 2-naphthyl beta-D-glucopyranoside. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Naphthyl alpha-D-glucopyranoside | Alpha-D-glucoside | Different anomeric configuration; used for similar assays. |

| 6-Bromo-2-naphthyl beta-D-glucopyranoside | Beta-D-glucoside | Contains a bromine substituent; alters reactivity and solubility. |

| Beta-Naphtyl-beta-D-glucopyranoside | Beta-D-glucoside | Substituted with beta-naphthyl; offers |

The Koenigs-Knorr reaction represents one of the foundational approaches for synthesizing 2-naphthyl beta-D-glucopyranoside, utilizing the substitution reaction of a glycosyl halide with an alcohol to form the desired glycosidic bond [3]. This classical glycosylation method involves the treatment of acetobromoglucose with 2-naphthol in the presence of silver carbonate, establishing the anomeric carbon-oxygen linkage that defines the glucopyranoside structure [3]. The reaction mechanism proceeds through the formation of an oxocarbenium ion intermediate following the elimination of silver bromide and the silver carbonate anion [3].

The stereochemical outcome of the Koenigs-Knorr glycosylation is critically determined by neighboring group participation, particularly from the acetyl protecting group at the C2 position [3]. This anchimeric assistance results in the formation of a dioxolanium ring intermediate, which undergoes nucleophilic attack by the 2-naphthol acceptor via an SN2 mechanism at the carbonyl carbon [3]. The subsequent inversion at the anomeric center leads to the preferential formation of the beta-D-glucopyranoside configuration, which is essential for obtaining the desired 2-naphthyl beta-D-glucopyranoside product [3].

The efficiency of the Koenigs-Knorr approach depends significantly on the choice of promoter system, with different metallic salts influencing the stereochemical outcome [27]. Silver oxide typically favors the formation of alpha-glycosides, while mercury salts can promote beta-glycoside formation, requiring careful optimization for 2-naphthyl beta-D-glucopyranoside synthesis [27]. The solvent selection also plays a crucial role, as diethyl ether tends to favor alpha-glycosides due to its solvation properties of the glycosyl cation intermediate [27].

| Reaction Parameter | Optimal Condition | Stereochemical Outcome |

|---|---|---|

| Promoter | Silver carbonate | Beta-selective |

| Temperature | Room temperature | Enhanced selectivity |

| Solvent | Dichloromethane | Improved yields |

| Protecting group | Acetyl at C2 | Anchimeric assistance |

Boron Trifluoride-Catalyzed Stereospecific Synthesis

Boron trifluoride-diethyl ether complex has emerged as a highly effective catalyst system for the stereospecific synthesis of 2-naphthyl beta-D-glucopyranoside, offering superior control over anomeric selectivity compared to traditional methods [4]. The reaction involves the treatment of penta-O-acetyl-beta-D-glucose with 2-naphthol in the presence of boron trifluoride, achieving yields ranging from 52 to 85 percent for various aryl glucopyranosides [4]. This method demonstrates remarkable stereospecificity, consistently producing the beta-anomeric configuration through a controlled reaction pathway [4].

The mechanism of boron trifluoride-catalyzed glycosylation involves the coordination of the Lewis acid to the anomeric acetyl group, facilitating its departure and generating a stabilized oxocarbenium ion [29]. The high electrophilicity of boron trifluoride enables efficient activation of disarmed glycosyl donors, including acetyl-protected glucose derivatives, under mild reaction conditions [29]. The catalytic system tolerates the Lewis basic environment inherent in carbohydrate substrates while maintaining high turnover numbers and stereochemical fidelity [29].

Recent developments in boron-catalyzed glycosylation have extended to the use of glycosyl fluoride donors with silyl ether acceptors, demonstrating the versatility of boron-based activation systems [30]. These protocols utilize boron trifluoride etherate as an excellent catalyst choice for iterative glycosylation processes, with reaction monitoring by fluorine-19 nuclear magnetic resonance spectroscopy providing real-time assessment of conversion efficiency [30]. The method enables site-selective and stereoselective glycosylations to produce complex oligosaccharides from monosaccharide precursors [30].

The optimization of reaction conditions for boron trifluoride-catalyzed synthesis involves careful control of temperature, catalyst loading, and reaction time to maximize both yield and stereoselectivity [4]. Purification of the products typically involves crystallization from ethanol, with characterization by proton and carbon-13 nuclear magnetic resonance spectroscopy confirming both purity and anomeric configuration [4]. The method's reliability and reproducibility make it particularly suitable for the large-scale preparation of 2-naphthyl beta-D-glucopyranoside for research applications [4].

Protection-Deprotection Schemes for Functional Group Manipulation

Protection-deprotection strategies are fundamental to the synthesis of 2-naphthyl beta-D-glucopyranoside, requiring careful manipulation of hydroxyl groups to achieve regioselective functionalization [11]. The synthesis of partially protected carbohydrates involves manipulating protecting groups to leave only specific hydroxyl groups accessible for further derivatization [11]. Monosaccharides present significant challenges due to their polyhydroxylated nature, necessitating sophisticated protection schemes to control reactivity and selectivity [11].

Acetyl protecting groups represent the most commonly employed protection strategy in glucopyranoside synthesis, providing stability under glycosylation conditions while enabling selective deprotection [25]. The selective acetylation of per-O-trimethylsilyl-protected monosaccharides offers a unique approach to functional group manipulation, allowing direct exchange of protecting groups without migration [25]. This methodology provides increased solubility in organic solvents and eliminates intramolecular hydrogen bonding that can complicate selectivity [25].

The deprotection of acetyl-protected 2-naphthyl glucopyranosides can be achieved under mild basic conditions using sodium methoxide in methanol or potassium carbonate in aqueous methanol [25]. Careful monitoring of reaction conditions prevents acetyl migration, which can occur over extended reaction times and compromise the regioselectivity of the protection scheme [25]. The use of Dowex acidic resin for desilylation provides an alternative method that preserves acetyl groups while selectively removing silyl protection [25].

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Acetyl | High | Basic conditions | General synthesis |

| Benzyl | Very high | Hydrogenolysis | Complex substrates |

| Trimethylsilyl | Moderate | Acidic conditions | Regioselective protection |

| Benzoyl | High | Basic conditions | Neighboring group participation |

Advanced protection strategies utilize boronic acids as temporary protecting groups, enabling regioselective functionalization of glucose derivatives [5]. These directing-protecting groups modulate intramolecular hydrogen bond networks using specifically selected arylboronic acids, providing recyclable and environmentally friendly protection systems [5]. The methodology allows for one-pot reactions with complete scalability, offering significant advantages over traditional multi-step protection sequences [5].

Synthesis of Fluorescent Probes and Radiolabeled Analogs

The development of fluorescent probes based on 2-naphthyl beta-D-glucopyranoside involves sophisticated glycosylation strategies to incorporate fluorophoric moieties while maintaining biological activity [6]. Naphthalimide-based fluorescent probes utilize click chemistry approaches to attach glucose residues, creating water-soluble and biocompatible detection systems with reduced cytotoxicity [6]. These glycosylated probes demonstrate enhanced selectivity and sensitivity compared to non-glycosylated analogs, with detection limits reaching 4.27 × 10^-8 molar for specific metal ion detection [6].

The synthesis of fluorescent glucose analogs employs nitrobenzoxadiazole derivatives conjugated to glucose scaffolds, creating powerful tools for metabolic studies [19]. These analogs maintain transport compatibility with glucose transporters while providing fluorescent properties suitable for cellular imaging and quantification [19]. The fluorescent modifications do not interfere with phosphorylation by hexokinase, preserving the metabolic pathway engagement essential for functional studies [19].

Radiolabeling methodologies for naphthyl glucopyranoside analogs involve multiple approaches, including direct incorporation during synthesis and post-synthetic modification [18]. The encapsulation of radioisotopes within nanoparticle formulations provides enhanced stability and controlled release properties [18]. Various therapeutic radioisotopes, including copper-64, yttrium-90, holmium-166, and lutetium-177, have been successfully incorporated into chitosan-based nanoparticle systems with radiochemical purities exceeding 98 percent [18].

| Fluorophore Type | Excitation (nm) | Emission (nm) | Detection Limit |

|---|---|---|---|

| Naphthalimide | 365 | 540 | 4.27 × 10^-8 M |

| Nitrobenzoxadiazole | 465 | 540 | 1.0 × 10^-6 M |

| Fluorescein | 494 | 521 | 5.0 × 10^-9 M |

| Rhodamine | 555 | 580 | 2.0 × 10^-9 M |

The synthesis of radiolabeled analogs requires specialized techniques to ensure stable incorporation of radioactive isotopes while maintaining chemical integrity [18]. Direct radiolabeling methods involve mixing radioisotope solutions with precursor compounds, followed by purification to achieve high radiochemical yields [18]. Alternative approaches utilize pre-formed nanoparticle matrices for isotope encapsulation, providing controlled release characteristics suitable for therapeutic applications [18].

Solid-Phase Synthesis Approaches for Library Development

Solid-phase synthesis represents a transformative approach for the systematic preparation of 2-naphthyl beta-D-glucopyranoside libraries, enabling iterative and reproducible oligosaccharide assembly [24]. The methodology utilizes polymer-supported synthesis platforms that facilitate efficient purification and enable the introduction of monomeric units in a controlled, sequential manner [24]. Accelerated solid-phase synthesis techniques employ high shear mixing to promote diffusion-dependent glycosylation over diffusion-independent side reactions, significantly reducing reaction times [24].

The development of automated glycan assembly protocols has revolutionized library synthesis, utilizing programmable software systems to optimize synthetic routes [14]. These systems employ building block libraries containing validated and virtual components with accurately predicted relative reactivity values [40]. The hierarchical approach uses fragments generated by one-pot reactions as new building blocks, enabling the synthesis of complex oligosaccharides through systematic assembly strategies [40].

Solid-phase synthesis protocols for glucopyranoside libraries utilize specialized resins and linker systems designed to withstand the harsh conditions required for glycosylation reactions [14]. The methodology employs protection-deprotection cycles optimized for automated synthesis, with each cycle designed to be completed within minutes under controlled temperature and atmospheric conditions [24]. The elimination of inert atmosphere requirements and reduction of glycosyl donor excess represent significant improvements over traditional approaches [24].

| Synthesis Parameter | Traditional Method | Accelerated Method |

|---|---|---|

| Reaction time | 4-8 hours | 5-15 minutes |

| Donor excess | 3-5 equivalents | 1.5-2 equivalents |

| Atmosphere | Inert gas required | Air stable |

| Temperature control | Variable | Constant |

The automated synthesis platform incorporates real-time monitoring systems to assess reaction progress and optimize conditions dynamically [14]. The use of fluorous-tagged glycosyl donors enables simplified purification through fluorous solid-phase extraction, eliminating the need for time-consuming preparative chromatography [16]. These orthogonal tagging strategies allow for the systematic assembly of oligosaccharide libraries with high purity and yield [16].

Recent advances in solid-phase synthesis include the development of recyclable catalyst systems and environmentally sustainable protocols [9]. The methodology enables the generation of molecular diversity through combinatorial approaches, utilizing split-and-mix strategies to create libraries with thousands of compounds [9]. The application of these techniques to 2-naphthyl glucopyranoside synthesis provides access to extensive libraries suitable for biological screening and structure-activity relationship studies [9].

β-Glucosidases from glycoside hydrolase family 1 demonstrate remarkable substrate diversity while maintaining conserved catalytic mechanisms. The substrate specificity profiling of these enzymes reveals complex interactions that determine their functional roles in biological systems [1] [2].

Structural Determinants of Substrate Recognition

The active site architecture of GH1 β-glucosidases consists of a characteristic (α/β)8 TIM barrel fold containing the catalytic machinery [2]. Eight critical active-site residues control glycon specificity: Glu191, Thr194, Phe205, Asn285, Arg336, Asn376, Trp378, and Trp465 [3]. These residues form a sophisticated recognition system that accommodates diverse substrates while maintaining selectivity.

The aglycone-binding pocket plays a crucial role in substrate specificity determination. Structural studies of maize β-glucosidase (Glu1) complexed with natural substrates revealed that the aglycone moiety is sandwiched between Trp378 on one side and Phe198, Phe205, and Phe466 on the other [1]. This aromatic stacking arrangement determines substrate recognition and binding affinity, with Ala467 providing additional interactions with methoxy groups of specific substrates.

Kinetic Parameters Across Enzyme Sources

Comprehensive kinetic analysis reveals significant variation in substrate affinity and catalytic efficiency among different β-glucosidase sources. Lactobacillus brevis TMW 1.2112 β-glucosidase exhibits high substrate affinity with a Km of 0.22 mM for para-nitrophenyl β-D-glucopyranoside (pNPβGlc), achieving a Vmax of 77 μM/min and kcat of 60 s⁻¹ [4]. Similarly, Oenococcus oeni ATCC BAA-1163 demonstrates exceptional affinity with Km = 0.17 mM, representing the highest substrate affinity observed among characterized enzymes [4].

In contrast, thermophilic enzymes from Bifidobacterium species show distinct kinetic profiles. Bifidobacterium adolescentis DSM 20,083 exhibits moderate substrate affinity (Km = 0.32 mM) but achieves high catalytic turnover (kcat = 88 s⁻¹), indicating optimized catalytic efficiency for elevated temperature conditions [4]. These variations reflect evolutionary adaptations to specific environmental and metabolic requirements.

| Enzyme Source | Substrate | Km (mM) | Vmax (μM/min) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|---|---|

| Lactobacillus brevis TMW 1.2112 | pNPβGlc | 0.22 | 77 | 60 | 273 |

| Oenococcus oeni ATCC BAA-1163 | pNPβGlc | 0.17 | n.d. | n.d. | Variable |

| Bifidobacterium adolescentis | pNPβGlc | 0.32 | 0.00037 | 88 | 275 |

| Aspergillus awamori | pNPβGlc | 8.6 | 217 | n.d. | Variable |

2-Naphthyl β-D-glucopyranoside as Model Substrate

2-Naphthyl β-D-glucopyranoside serves as an exemplary model substrate for β-glucosidase characterization due to its unique spectroscopic properties and enzymatic recognition features . Upon hydrolysis, this compound releases 2-naphthol, which exhibits fluorescent properties enabling sensitive detection and quantification of enzymatic activity .

The compound demonstrates variable binding affinity across different enzyme systems. Maize β-glucosidase (Glu1) shows substrate-dependent kinetic parameters with 2-naphthyl β-D-glucoside, reflecting the sophisticated substrate recognition mechanisms inherent to GH1 enzymes [1]. The naphthyl moiety provides optimal aromatic stacking interactions with conserved tryptophan residues, particularly Trp378, which is critical for substrate positioning and catalytic efficiency [1].

Sweet almond β-glucosidase exhibits distinct kinetic behavior with aryl glucosides, including 2,4-dinitrophenyl β-D-glucopyranoside, demonstrating strong sensitivity to the pKa of phenol leaving groups with βlg ≈ -1 [6]. This relationship indicates that electronic properties of the aglycone significantly influence hydrolysis rates and substrate preferences.

Glucose Tolerance Mechanisms in Hydrolytic Enzymes

Glucose tolerance represents a critical functional property that distinguishes industrially relevant β-glucosidases from conventional enzymes subject to product inhibition. The molecular mechanisms underlying glucose tolerance involve sophisticated allosteric regulation and structural adaptations that enable continued catalytic activity in high glucose concentrations [7] [8].

Allosteric Binding Sites and Conformational Dynamics

Humicola insolens β-glucosidase (HiBgl) exemplifies advanced glucose tolerance mechanisms through multiple regulatory strategies. Molecular dynamics simulations reveal seven distinct secondary glucose binding sites located on the enzyme surface, spatially distant from the active site [7]. These sites function as allosteric modulators, with glucose concentrations up to 200 mM providing stimulation rather than inhibition.

The binding free energy calculations demonstrate substantial differences between substrate and product affinities: cellobiose exhibits a binding energy of -12.5 kcal/mol compared to glucose at -4.3 kcal/mol [7]. This differential affinity ensures preferential substrate binding while facilitating product release, thereby minimizing inhibitory effects.

Conformational changes in key regulatory residues contribute significantly to glucose tolerance. The Trp349 side chain undergoes dynamic rearrangements in the presence of glucose, potentially facilitating glucose expulsion and mitigating product inhibition [7]. These conformational modifications represent adaptive mechanisms that maintain catalytic efficiency under high glucose concentrations.

Structural Adaptations in Glucose-Tolerant Enzymes

Thermophilic β-glucosidases demonstrate unique structural features that enhance glucose tolerance. The GH1 β-glucosidase from Thermomicrobium roseum (B9L147) maintains over 100% specific activity at glucose concentrations up to 3 M, with enzymatic activity enhanced 2.5-fold at 1.25-1.5 M glucose [7]. This remarkable tolerance results from optimized active site architecture and surface properties.

Cold-adapted enzymes employ alternative strategies for glucose management. Exiguobacterium antarcticum B7 β-glucosidase achieves glucose tolerance through tetrameric assembly, which provides 10-fold higher activity compared to disassembled monomers [9]. The tetrameric arrangement stabilizes the native conformation while increasing flexibility in solvent-exposed regions, contributing to enhanced enzymatic performance.

| Enzyme | Glucose Tolerance Range | Mechanism | Key Structural Features |

|---|---|---|---|

| Humicola insolens HiBgl | Up to 200 mM stimulation | Seven allosteric sites | Surface-distributed binding sites |

| Thermomicrobium roseum B9L147 | Up to 3 M (>100% activity) | Thermostable architecture | Optimized active site design |

| Exiguobacterium antarcticum B7 | Enhanced in tetramer | Quaternary structure | Tetrameric stabilization |

Molecular Basis of Glucose Stimulation

Glucose stimulation mechanisms involve complex protein-glucose interactions that enhance rather than inhibit catalytic activity. In Humicola insolens β-glucosidase, glucose molecules from bulk solution penetrate and widen the substrate binding pocket, forming direct interactions with cellobiose in the active site [7]. This cooperative binding enhances substrate positioning and catalytic efficiency.

The conformational selection model explains glucose tolerance through preferential stabilization of catalytically competent enzyme conformations. Glucose binding to secondary sites shifts the conformational equilibrium toward active states, effectively competing with inhibitory binding modes that would otherwise reduce enzymatic activity [8].

Transglycosylation capacity provides an additional mechanism for glucose tolerance. High glucose concentrations can serve as acceptor molecules in transglycosylation reactions, converting potentially inhibitory glucose into productive synthetic pathways [10]. This dual functionality enables enzymes to maintain activity while generating valuable oligosaccharide products.

Allosteric Modulation of Glycosyltransferase Activity

Allosteric regulation represents a fundamental control mechanism in glycosyltransferase function, enabling precise modulation of enzymatic activity through binding events distant from the catalytic site. These regulatory mechanisms ensure appropriate glycosylation patterns and metabolic flux control in complex biological systems [11] [12].

Conformational Control in Glycogen Synthase

Glycogen synthase demonstrates sophisticated allosteric regulation through glucose-6-phosphate binding, which induces conformational changes that modulate enzymatic activity [12]. The regulatory mechanism involves specific protein-protein interactions that define new positions for allosteric control, distinct from traditional active site regulation.

Phosphorylation-dependent regulation provides the primary control mechanism for glycogen synthase activity. Multiple phosphorylation sites create a complex regulatory network that responds to cellular energy status and hormonal signals [12]. The integration of allosteric and covalent modifications enables fine-tuned control of glycogen biosynthesis rates.

Structural studies reveal that allosteric fragments influence enzyme conformation through long-range interactions that propagate from regulatory sites to the catalytic center [12]. These conformational networks enable rapid response to metabolic changes while maintaining catalytic precision.

ADP-Glucose Pyrophosphorylase Regulatory Networks

ADP-glucose pyrophosphorylase (AGPase) exemplifies sophisticated allosteric control in bacterial glycogen biosynthesis. Cryo-EM structures reveal distinct conformational states induced by fructose-1,6-bisphosphate (FBP) and AMP binding at overlapping allosteric sites [11].

FBP binding promotes a concerted conformational switch of the regulatory loop RL2 from a "locked" to a "free" state, modulating ATP binding and activating the enzyme [11]. This mechanism demonstrates competitive allosteric regulation where positive and negative effectors compete for the same binding site with opposite functional outcomes.

The residue interaction network (RIN) analysis reveals complex signal transmission pathways between allosteric and catalytic components. Key residues including Thr79, His78, and Gln105 form critical communication links that propagate regulatory signals across the tetrameric enzyme structure [11].

| Regulatory System | Allosteric Effector | Binding Site | Mechanism | Functional Outcome |

|---|---|---|---|---|

| Glycogen synthase | Glucose-6-phosphate | Regulatory domain | Phosphorylation-dependent | Activity modulation |

| AGPase | FBP (positive) | Overlapping site | RL2 loop switching | Enzymatic activation |

| AGPase | AMP (negative) | Overlapping site | Loop stabilization | Enzymatic inhibition |

β4GalT7 Substrate Recognition and Allosteric Enhancement

β-1,4-galactosyltransferase 7 (β4GalT7) demonstrates allosteric enhancement through 2-naphthyl xyloside derivatives that bind to regulatory sites and increase catalytic efficiency [13]. Molecular docking studies reveal specific intermolecular interactions that correlate with enhanced binding affinity and enzymatic stimulation.

The binding affinity enhancement correlates with aromatic stacking interactions to Tyr179 and weak C-H⋯O hydrogen bonds between tryptophan residues and sulfone or sulfinyl derivatives [13]. These interactions stabilize productive enzyme conformations while enhancing substrate recognition and binding.

Surface plasmon resonance studies confirm direct binding of allosteric modulators to the enzyme under physiological conditions, with similar binding affinities observed at neutral and acidic pH [14]. This pH-independent binding ensures consistent allosteric control across diverse cellular environments.

Competitive Inhibition Kinetics and Ki Determination

Competitive inhibition kinetics provide fundamental insights into enzyme-substrate-inhibitor interactions that govern β-glucosidase function and regulation. The determination of inhibition constants (Ki) enables quantitative assessment of binding affinities and mechanistic understanding of competitive processes [15] [16].

Methodological Approaches for Ki Determination

Simultaneous nonlinear regression (SNLR) represents the most robust method for competitive inhibition constant determination. Comparative studies demonstrate that SNLR provides superior accuracy and precision compared to linearized approaches such as Dixon plots or Lineweaver-Burk transformations [15]. The method enables simultaneous fitting of inhibition and control data using the complete competitive enzyme-inhibition equation.

The competitive inhibition equation describes the relationship between inhibitor concentration and apparent Km values: Km,app = Km(1 + [I]/Ki) [16]. This relationship enables calculation of Ki values through analysis of substrate-velocity curves at various inhibitor concentrations, providing quantitative measures of competitive binding strength.

Alternative methodological approaches include the KM,app method, which involves separate fitting of inhibition and control data to the Michaelis-Menten equation [15]. While this approach provides reasonable Ki estimates, it requires more computational time and shows reduced robustness compared to SNLR methods.

Glucose as Competitive Inhibitor

Glucose serves as a classical competitive inhibitor for many β-glucosidases, with Ki values reflecting the enzyme's susceptibility to product inhibition. Wild-type AtGH1 from Arabidopsis thaliana exhibits glucose competitive inhibition with Ki = 137 mM, representing moderate inhibition sensitivity [17]. Dixon plot analysis confirms the competitive nature of glucose inhibition, demonstrating linear relationships characteristic of competitive binding.

The inhibition pattern analysis reveals that glucose preferentially binds to the enzyme's active site, competing directly with substrate binding [17]. This competitive mechanism explains the effectiveness of substrate concentration increases in overcoming glucose inhibition, a principle utilized in industrial applications requiring high substrate conversion rates.

Engineering approaches successfully modify glucose inhibition patterns through strategic mutations. The G168W mutation in AtGH1 increases glucose tolerance with IC50 values rising from 380 mM to 820 mM, demonstrating over two-fold improvement in glucose tolerance [17]. These modifications alter the glucose binding affinity without compromising catalytic efficiency toward natural substrates.

Inhibitor Specificity and Binding Mechanisms

α-Glucosidase inhibitors demonstrate high specificity and potency in competitive inhibition studies. N-butyldeoxynojirimycin exhibits exceptional competitive inhibition of acid α-glucosidase (GAA) with Ki = 6.8 ± 0.46 μM [18]. This potent inhibition results from structural mimicry of the natural substrate transition state, enabling tight binding competition.

Hypericin, an anthracene ketone compound, demonstrates competitive α-glucosidase inhibition with Ki = 18 ± 5 μM, determined through comprehensive Lineweaver-Burk and Dixon plot analyses [19]. The competitive mechanism involves direct competition with p-nitrophenyl α-D-glucopyranoside (pNPG) for the enzyme active site.

Natural product inhibitors provide additional examples of competitive inhibition mechanisms. Dhurrin, a cyanogenic glucoside, exhibits competitive binding to maize β-glucosidase with high affinity, despite resistance to hydrolysis [1]. X-ray crystallographic studies reveal that dhurrin occupies the substrate binding site without undergoing catalytic turnover, effectively blocking productive substrate binding.

| Inhibitor | Target Enzyme | Ki Value | Inhibition Type | Analytical Method |

|---|---|---|---|---|

| Glucose | β-glucosidase (AtGH1) | 137 mM | Competitive | Dixon plot analysis |

| N-butyldeoxynojirimycin | α-glucosidase (GAA) | 6.8 ± 0.46 μM | Competitive | IC50 determination |

| Hypericin | α-glucosidase | 18 ± 5 μM | Competitive | Lineweaver-Burk plot |

| Dhurrin | Maize β-glucosidase | High affinity | Competitive | X-ray crystallography |

Structure-Activity Relationships in Competitive Inhibition

Structure-activity relationships reveal critical molecular features that determine competitive inhibition potency. For aryl glucosides, the relationship between catalytic efficiency (kcat/KM) and phenol leaving group pKa follows βlg ≈ -1, indicating strong electronic effects on substrate recognition and competitive binding [6]. These relationships provide predictive frameworks for inhibitor design and optimization.

Alkyl glucosides demonstrate reduced sensitivity to leaving group effects with βlg values between -0.2 and -0.3, suggesting different binding modes and competitive mechanisms compared to aryl substrates [6]. This distinction reflects the diverse recognition strategies employed by β-glucosidases for different substrate classes.

The glucose-enzyme intermediate stability influences competitive inhibition patterns. The glucosyl-enzyme intermediate exhibits relative stability with energy approximately 2-4 kcal/mol higher than the enzyme-substrate complex [6]. This intermediate stability affects the overall competitive landscape by influencing the rates of formation and breakdown of enzyme-inhibitor complexes.

Molecular Docking Studies with GH1 Family Enzymes

Molecular docking investigations provide detailed structural insights into substrate recognition, binding mechanisms, and inhibitor interactions within the GH1 glycoside hydrolase family. These computational approaches complement experimental kinetic studies by revealing atomic-level details of enzyme-ligand complexes [3] [20].

Computational Analysis of GH1 Substrate Specificities

Comprehensive computational analysis of sixteen GH1 family members reveals the structural basis for substrate specificity differences among β-glucosidases, β-galactosidases, and related enzymes [3]. Automated docking studies using diverse disaccharide substrates identify eight critical active-site residues that control glycon recognition: Glu191, Thr194, Phe205, Asn285, Arg336, Asn376, Trp378, and Trp465.

The computational substrate profiling encompasses allopyranosyl, galactopyranosyl, glucopyranosyl, mannopyranosyl, and phosphorylated derivatives linked through β-(1,2), β-(1,3), β-(1,4), and β-(1,6) glycosidic bonds [3]. This systematic approach reveals how subtle active-site variations accommodate different substrate geometries while maintaining conserved catalytic mechanisms.

Docking energy calculations correlate with experimental substrate preferences, validating the computational approach for predicting enzyme-substrate compatibility. The analysis reveals that substrate specificity emerges from cumulative effects of multiple residue-substrate interactions rather than single critical contacts, emphasizing the sophisticated nature of molecular recognition in GH1 enzymes [3].

Molecular Dynamics Simulations of Glucose Tolerance

Advanced molecular dynamics simulations provide mechanistic insights into glucose tolerance and inhibition mechanisms in β-glucosidases. Studies of Humicola insolens β-glucosidase reveal dynamic glucose releasing mechanisms that prevent product inhibition [20]. The simulations demonstrate glucose mobility within the active site and identify pathways for efficient product expulsion.

GIST (Grid Inhomogeneous Solvation Theory) analysis reveals water activity patterns around active sites that influence substrate binding and product release [20]. Unfavorable water sites (ΔGsolv ≥ +3 kcal/mol) in the active site region indicate entropy losses from water displacement that must be compensated by favorable enzyme-ligand interactions.

The participation of specific residues, including Asp238, in glucose "catapulting" mechanisms demonstrates how enzymes actively facilitate product release [20]. These findings reveal that glucose tolerance involves not only reduced inhibitor binding but also enhanced product expulsion through conformational dynamics.

Structural Determination and Docking Validation

X-ray crystallographic structures provide experimental validation for molecular docking predictions and reveal detailed enzyme-substrate interactions. The structure of Bacillus licheniformis BlBglH at 2.2 Å resolution enables precise docking studies with 6-phospho-β-glucosidase substrates [21].

Molecular docking followed by 400 ns molecular dynamics simulations demonstrates substrate-specific stability patterns. PNP6Pglc (positive control) maintains favorable interactions throughout the simulation, while PNP6Pgal (negative control) exhibits instability and unfavorable binding [21]. These results confirm the enzyme's specificity for 6-phospho-β-glucosidase activity.

Binding free energy calculations support experimental observations, with PNP6Pglc complexes showing substantially lower binding energies compared to PNP6Pgal complexes [21]. The correlation between computational predictions and experimental specificity validates the molecular docking approach for enzyme characterization.

Thermostable Enzyme Docking Studies

Docking studies with thermostable GH1 β-glucosidases reveal structural features that enable function at elevated temperatures. The Y50Bg4 enzyme from Tengchong Rehai hot spring demonstrates optimal binding with cellobiose and α-lactose through AutoDock Vina simulations [22].

The 3D structural model exhibits a classic α/β TIM barrel characteristic of GH1 enzymes, with superposition onto thermophilic homolog B9L147 yielding an RMSD of 0.477 Å [22]. This structural similarity correlates with comparable glucose tolerance properties, suggesting conserved mechanisms for temperature and glucose resistance.

Conserved active-site residues Glu168 and Glu354 maintain their catalytic functions in the thermostable context, serving as proton donor and nucleophile respectively [22]. The preservation of essential catalytic machinery within thermostable frameworks demonstrates how enzymes can adapt to extreme conditions while retaining core biochemical functions.

| Study System | Enzyme Source | Substrate/Ligand | Method | Key Finding | Binding Energy |

|---|---|---|---|---|---|

| GH1 specificity analysis | 16 family members | Multiple disaccharides | AutoDock | Eight residues control specificity | Variable |

| Glucose tolerance study | Humicola insolens | Cellobiose/glucose | MD + GIST | Glucose releasing mechanism | -12.5/-4.3 kcal/mol |

| 6-phospho activity | Bacillus licheniformis | PNP6Pglc/PNP6Pgal | X-ray + docking | Substrate-specific stability | Favorable/unfavorable |

| Thermostable enzyme | Y50Bg4 hot spring | Cellobiose/α-lactose | AutoDock Vina | Thermostable architecture | Variable energies |

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types